6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety linked to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common route starts with the preparation of the benzofuran moiety, which is then linked to the triazine core through a series of reactions involving nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction sequences.
Chemical Reactions Analysis
Types of Reactions
6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific pathways and receptors.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, while the triazine core can participate in hydrogen bonding and other interactions. These combined effects can modulate biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-2,3-dihydrobenzofuran: Shares the benzofuran moiety but lacks the triazine core.
Carbosulfan: Contains a benzofuran structure but is used primarily as an insecticide.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Features a similar fused ring system but with different substituents and applications.
Uniqueness
What sets 6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine apart is its combination of the benzofuran and triazine moieties, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .
Properties
Molecular Formula |
C20H21N5O2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H21N5O2/c1-20(2)11-13-7-6-10-15(17(13)27-20)26-12-16-23-18(21)25-19(24-16)22-14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H3,21,22,23,24,25) |
InChI Key |
PPCHHVBKPWHDNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=NC(=NC(=N3)NC4=CC=CC=C4)N)C |
Origin of Product |
United States |
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